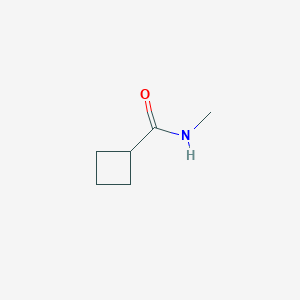
3-Chloro-5-hydroxybenzaldehyde
Descripción general
Descripción
3-Chloro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has a molecular weight of 156.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an aldehyde group . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
3-Chloro-5-hydroxybenzaldehyde has a boiling point of 268.3±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 52.7±3.0 kJ/mol . The flash point is 116.1±21.8 °C . The index of refraction is 1.632 . The molar refractivity is 39.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 54.7±3.0 dyne/cm . The molar volume is 111.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Chromatographic Analyses : 3-Chloro-5-hydroxybenzaldehyde has been studied for its properties in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) conducted a study separating chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column, which included examining the retention indices and behavior of various chlorinated isomers, including 3-Chloro-5-hydroxybenzaldehyde (Korhonen & Knuutinen, 1984).
Synthesis of Schiff-base Macrocyclic Complexes : Chen et al. (2014) explored the synthesis of Schiff-base macrocyclic complexes using novel pendant-armed dialdehydes, one of which was derived from 3-Chloro-5-hydroxybenzaldehyde. This study focused on the structural and spectral characterization of these zinc(II) complexes (Chen, Zhang, Jin, & Huang, 2014).
Synthesis and Characterization of Metal Complexes : Arion et al. (1998) synthesized and characterized zinc(II), copper(II), and barium(II) complexes of macrocyclic heteronucleating ligands based on isothiosemicarbazide, using derivatives of 3-Chloro-5-hydroxybenzaldehyde. Their research included an analysis of electronic and NMR spectra, magnetic behavior, ESR, mass spectra, and electrochemistry of the new compounds (Arion et al., 1998).
Biological Transformations : Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes, including 3-Chloro-5-hydroxybenzaldehyde, by metabolically stable anaerobic enrichment cultures. The study revealed synthesis of corresponding carboxylic acids and partial reduction of the aldehyde to a hydroxymethyl group (Neilson, Allard, Hynning, & Remberger, 1988).
Oxidative Polycondensation : Mart, Sökmen, and Yuruk (2006) explored the polymerization of 3-hydroxybenzaldehyde by oxidative polycondensation, demonstrating the formation of oligomers with phenylene units and investigating their thermal properties. This study provides insights into the potential of 3-Chloro-5-hydroxybenzaldehyde in polymer science (Mart, Sökmen, & Yuruk, 2006).
Solubility and Activity Coefficient Measurements : Larachi et al. (2000) measured the solubility and infinite dilution activity coefficients of various halogenated compounds, including derivatives of 3-Chloro-5-hydroxybenzaldehyde, in water. The study's data contribute to understanding the solubility-temperature relationships for these compounds (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Safety and Hazards
3-Chloro-5-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
Mecanismo De Acción
Mode of Action
It’s known that aldehydes can react with various nucleophiles, leading to a wide range of reactions .
Pharmacokinetics
Propiedades
IUPAC Name |
3-chloro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENCCAVAIAGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619815 | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxybenzaldehyde | |
CAS RN |
1829-33-0 | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)





